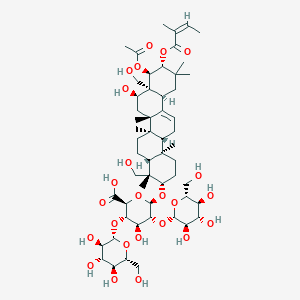

6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Escin Ib, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), is one of the key components of the escin mixture, which also includes other isomers such as escin Ia and isoescin. The chemical structure of escin Ib is characterized by a complex arrangement of a trisaccharide moiety linked to a triterpenoid aglycone. Its molecular formula is with a molecular weight of approximately 1131.27 Da. Escin Ib exhibits low solubility in water but is known for its significant pharmacological properties, including anti-inflammatory and anti-edematous effects .

Pharmacokinetics and Bioavailability:

Understanding how a drug is absorbed, distributed, metabolized, and excreted in the body is crucial for its safe and effective use. Studies have been conducted to compare the pharmacokinetics and bioavailability of escin Ib with other components of escin, like isoescin Ib, in rats. This research helps determine the optimal dosage forms and routes of administration for potential future clinical applications [].

Potential Anti-inflammatory and Anti-edema Effects:

Escin, including escin Ib, has been shown to possess anti-inflammatory and anti-edema (swelling) properties in pre-clinical studies. Researchers are investigating the underlying mechanisms of these effects, focusing on how escin Ib might influence specific cellular processes involved in inflammation and edema formation [].

Escin Ib is recognized for its diverse biological activities:

- Anti-inflammatory Effects: It significantly reduces inflammation by inhibiting pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6. Studies have shown that escin Ib can downregulate nuclear factor kappa B, a key transcription factor involved in inflammatory responses .

- Anti-edematous Properties: Escin Ib has been shown to decrease capillary permeability and lymphatic exudation, making it effective in reducing edema in various animal models .

- Antioxidant Activity: The compound enhances endogenous antioxidant capacity, contributing to cellular protection against oxidative stress .

The synthesis of escin Ib can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting escin from horse chestnut seeds using organic solvents followed by purification techniques such as chromatography.

- Chemical Synthesis: Although less common, synthetic methods can be employed to create escin Ib by constructing the triterpenoid backbone and attaching the appropriate sugar moieties through glycosylation reactions.

- Biotransformation: Microbial or enzymatic conversion processes can also yield escin Ib from simpler precursors, leveraging the specificity of enzymes to create the desired compound .

Escin Ib has various applications in both medicinal and cosmetic fields:

- Pharmaceuticals: It is used in formulations aimed at treating venous insufficiency, hemorrhoids, and other conditions associated with edema and inflammation.

- Cosmetics: Due to its anti-inflammatory properties, escin Ib is included in skincare products designed to reduce puffiness and improve skin tone.

- Nutraceuticals: It is marketed as a dietary supplement for enhancing vascular health and reducing swelling associated with physical exertion .

Studies on escin Ib have highlighted its interactions with various biological systems:

- Pharmacokinetics: Research indicates that escin Ib exhibits low oral bioavailability (approximately 2%) but shows interconversion with isoescin Ib upon administration, suggesting metabolic flexibility .

- Drug Interactions: Investigations into its interactions with other pharmaceuticals have shown that escin Ib can modulate the effects of certain drugs, particularly those affecting vascular tone and inflammation .

Escin Ib belongs to a family of saponins that share structural similarities but differ in their biological activities. Here are some similar compounds:

| Compound | Source | Unique Features |

|---|---|---|

| Escin Ia | Aesculus hippocastanum | More soluble than escin Ib; different pharmacokinetics |

| Isoescin Ia | Aesculus hippocastanum | Exhibits lower anti-inflammatory activity compared to escins |

| Escin IIa | Aesculus hippocastanum | Has distinct acylation patterns affecting its bioactivity |

| Escin IIb | Aesculus hippocastanum | Similar structure but different therapeutic applications |

Escin Ib is unique due to its specific combination of anti-inflammatory and anti-edematous properties while exhibiting lower solubility compared to some other saponins like isoescins. This characteristic may influence its therapeutic efficacy and application in clinical settings.

Escin Ib is a triterpene saponin with the molecular formula C₅₅H₈₆O₂₄ and a molecular weight of 1131.26 Da [1] [2] [3]. The compound represents one of the major active constituents found in horse chestnut (Aesculus hippocastanum) seeds, comprising approximately 60% of the escin mixture alongside escin Ia [4] [5]. Structurally, escin Ib consists of a protoescigenin backbone, which is an oleanane-type pentacyclic triterpene aglycone, linked to a complex trisaccharide moiety at the C-3 position [6] [7].

The protoescigenin backbone features a characteristic oleanane structure with six hydroxyl groups positioned at C-3, C-16, C-21, C-22, C-24, and C-28 [8]. The trisaccharide chain attached to the C-3 hydroxyl group consists of β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosiduronic acid [9] [10]. Advanced spectroscopic analysis using nuclear magnetic resonance and mass spectrometry has confirmed the complete structural characterization of escin Ib [11].

The compound exhibits specific acylation patterns that distinguish it from related escin isomers [12]. At position C-21, escin Ib carries a 21-angeloyl group, while the C-22 position is esterified with an acetyl group [13] [14]. These acyl modifications are crucial for the compound's biological activity and structural stability [15].

Stereochemistry and Isomeric Forms

Escin Ib demonstrates complex stereochemical features with multiple defined stereocenters throughout its molecular structure [16]. The compound possesses 27 defined stereocenters, making it a highly complex stereoisomer within the escin family [17]. The stereochemical configuration follows the (3β,16α,21β,22α) pattern, which is characteristic of the protoescigenin-type saponins [18] [19].

The angeloyl group attached at C-21 exists in the Z-configuration, specifically as (2Z)-2-methyl-2-butenoyl, which contributes to the compound's distinctive three-dimensional structure [20] [21]. This Z-configuration is essential for maintaining the proper spatial arrangement necessary for optimal biological activity [22].

Within the escin mixture, escin Ib represents the β-escin form, which is distinguished from α-escin forms by its melting point, hemolytic index, specific rotation, and water solubility characteristics [23]. The compound can undergo isomerization under specific conditions, particularly when exposed to elevated temperatures, leading to interconversion between different escin forms [24] [25].

Structure-Activity Relationship of Acyl Groups

Significance of 21-Angeloyl Group

The 21-angeloyl group in escin Ib plays a fundamental role in determining the compound's biological activity and pharmacological properties [26]. Research has demonstrated that escins containing the 21-angeloyl group, including escin Ib, exhibit significantly enhanced biological activities compared to those with different acyl substituents [27] [28]. Specifically, escin Ib with its 21-angeloyl group demonstrates more potent anti-inflammatory effects than escin Ia, which contains a 21-tigloyl group [29].

The angeloyl moiety contributes to the compound's ability to inhibit vascular permeability induced by various inflammatory mediators [30]. Studies have shown that the presence of the angeloyl group enhances the compound's capacity to inhibit serotonin-induced vascular permeability in experimental models [31]. The structural characteristics of the angeloyl group, particularly its Z-configuration and methyl substitution pattern, are critical for maintaining optimal binding affinity to target receptors [32].

Furthermore, the 21-angeloyl group influences the compound's membrane-penetrating properties and cellular uptake mechanisms [33]. The lipophilic nature of the angeloyl substituent facilitates membrane interaction while maintaining the appropriate hydrophilic-lipophilic balance necessary for biological activity [34].

Role of 2'-O-Xylopyranosyl Moiety

The 2'-O-xylopyranosyl moiety represents a distinctive structural feature that significantly impacts escin Ib's biological properties [35]. This sugar substituent can replace one of the glucose molecules in the trisaccharide chain, creating structural variants within the escin Ib family [36]. The presence of the xylopyranosyl group enhances the compound's water solubility while maintaining its biological activity profile [37].

Research indicates that escins containing the 2'-O-xylopyranosyl moiety, including certain variants of escin Ib, demonstrate superior anti-inflammatory activities compared to their glucopyranosyl-containing counterparts [38]. The xylopyranosyl group influences the compound's interaction with biological membranes and affects its distribution within cellular compartments [39].

The specific positioning of the xylopyranosyl moiety at the 2'-position of the sugar chain creates a unique three-dimensional structure that enhances target specificity [40]. This structural arrangement contributes to the compound's ability to modulate various signaling pathways involved in inflammation and vascular permeability [41].

Comparative Analysis with Related Isomers

Structural Distinctions Between Escin Ia and Escin Ib

The primary structural difference between escin Ia and escin Ib lies in the acyl group attached at the C-21 position of the protoescigenin backbone [42]. Escin Ia contains a tigloyl group at C-21, while escin Ib features an angeloyl group at the same position [43] [44]. Both compounds share identical molecular formulas (C₅₅H₈₆O₂₄) and molecular weights, making them geometric isomers [45].

The tigloyl group in escin Ia adopts an E-configuration, whereas the angeloyl group in escin Ib exists in the Z-configuration [46]. This geometric difference significantly impacts the compounds' biological activities, with escin Ib generally demonstrating superior pharmacological properties [47]. The angeloyl group's Z-configuration creates a more compact molecular structure that enhances binding interactions with target proteins [48].

Additionally, the sugar chain composition differs between the two isomers [49]. Escin Ia typically contains a 2'-O-glucopyranosyl moiety, while escin Ib may contain either a 2'-O-glucopyranosyl or 2'-O-xylopyranosyl group [50]. These differences in sugar composition contribute to variations in solubility, stability, and biological activity between the two compounds [51].

| Property | Escin Ia | Escin Ib |

|---|---|---|

| C-21 Acyl Group | Tigloyl (E-configuration) | Angeloyl (Z-configuration) |

| Sugar Chain | 2'-O-Glucopyranosyl | 2'-O-Xylopyranosyl or 2'-O-Glucopyranosyl |

| Anti-inflammatory Activity | Moderate | Enhanced |

| Serotonin Inhibition | Weak | Strong |

Structural Distinctions Between Escin Ib and Isoescin Ib

Escin Ib and isoescin Ib represent α-escin and β-escin forms, respectively, with distinct structural and physicochemical properties [52]. The fundamental difference lies in the spatial arrangement of functional groups around the protoescigenin backbone, particularly affecting the compound's three-dimensional conformation [53]. Isoescin Ib belongs to the α-escin family and exhibits different melting points, solubility characteristics, and biological activities compared to escin Ib [54].

The two compounds demonstrate bidirectional interconversion under physiological conditions, with escin Ib converting more readily to isoescin Ib than the reverse process [55] [56]. This interconversion phenomenon has significant implications for pharmacokinetic studies and therapeutic applications. Both compounds share identical molecular formulas but differ in their stereochemical configurations, leading to distinct pharmacological profiles.

Isoescin Ib typically exhibits higher water solubility compared to escin Ib, which affects its bioavailability and distribution characteristics. However, escin Ib generally demonstrates superior biological activity, making it the preferred therapeutic component in escin-based preparations. The structural differences between these isomers also influence their stability under various environmental conditions.

Physicochemical Properties and Stability Characteristics

Escin Ib exhibits distinctive physicochemical properties that influence its stability and biological applications. The compound appears as a white to off-white amorphous powder with a melting point range of 224-227°C. Its density is calculated to be approximately 1.46 ± 0.1 g/cm³, while the predicted boiling point reaches 1140.6 ± 65.0°C.

Regarding solubility characteristics, escin Ib demonstrates good solubility in ethanol and other organic solvents but exhibits limited water solubility. In dimethyl sulfoxide, the compound achieves a solubility of 100 mg/mL (88.40 mM) with ultrasonic assistance. This solubility profile significantly impacts the compound's formulation requirements and bioavailability considerations.

The compound displays a predicted pKa value of 2.63 ± 0.70, indicating its acidic nature due to the presence of the glucuronic acid moiety. The flash point is estimated at 311.8 ± 27.8°C, providing important safety information for handling and storage procedures. For optimal stability, escin Ib should be stored at -20°C in tightly sealed containers protected from light and moisture.

Stability studies have revealed that escin Ib maintains its structural integrity under controlled storage conditions. However, the compound can undergo degradation when exposed to extreme pH conditions, elevated temperatures, or prolonged light exposure. The presence of the angeloyl group contributes to the compound's relative stability compared to other escin isomers.

| Property | Value |

|---|---|

| Molecular Weight | 1131.26 Da |

| Melting Point | 224-227°C |

| Density | 1.46 ± 0.1 g/cm³ |

| pKa | 2.63 ± 0.70 |

| Solubility in Ethanol | Good |

| Water Solubility | Limited |

| Storage Temperature | -20°C |

Extraction Techniques

Ultrasonic Extraction Methods

Ultrasonic extraction represents the predominant technique employed for isolating escin Ib from plant materials, particularly from the seeds of Aesculus hippocastanum. This methodology utilizes high-frequency sound waves to disrupt cellular matrices mechanically, thereby enhancing the release of bioactive compounds from plant tissues [1] [2]. The ultrasonic-assisted extraction process operates by creating cavitation bubbles within the solvent system, which upon collapse generate localized high-pressure zones that facilitate cell wall disruption and mass transfer enhancement [3] [4].

The fundamental principle underlying ultrasonic extraction involves the propagation of acoustic waves through the extraction medium, creating alternating zones of compression and rarefaction. This mechanical action promotes the disruption of plant cell walls and enhances the penetration of extraction solvents into cellular compartments where escin Ib is stored [1] [2]. Research has demonstrated that ultrasonic extraction significantly improves extraction efficiency compared to conventional solvent extraction methods, while simultaneously reducing extraction time and solvent consumption [5] [3].

Comparative studies have established that ultrasonic extraction achieves superior performance when applied to escin Ib isolation. The technique demonstrates enhanced mass transfer rates through mechanical cell disruption, leading to increased extraction yields within shorter time periods [1] [2]. Furthermore, ultrasonic extraction exhibits advantages over supercritical fluid extraction methods due to its simplified operational requirements and reduced equipment costs [1] [2].

Optimization of Solvent Systems for Extraction

The selection and optimization of solvent systems constitute critical parameters in escin Ib extraction protocols. Extensive research has identified aqueous methanol solutions as the optimal extraction medium for escin Ib recovery from plant materials [1] [2]. The optimal solvent composition has been established as seventy percent methanol in water, which provides the ideal balance between polarity and extraction efficiency for triterpene saponins [1] [2].

Systematic solvent optimization studies have evaluated various organic solvents and their aqueous mixtures for escin Ib extraction. Methanol-water systems consistently demonstrate superior performance compared to ethanol-water, acetone-water, or pure organic solvent systems [5] [3]. The seventy percent methanol concentration represents the optimal balance between solvent polarity and the amphiphilic nature of escin Ib, which contains both hydrophobic aglycone and hydrophilic sugar moieties [1] [2].

Response surface methodology has been employed to optimize solvent composition parameters systematically. These studies have confirmed that aqueous methanol systems provide maximum extraction efficiency while maintaining the structural integrity of escin Ib during the extraction process [5] [3]. The optimization process considers multiple variables simultaneously, including solvent polarity, extraction selectivity, and subsequent analytical requirements.

Temperature and Time Parameters

Temperature optimization represents a crucial aspect of ultrasonic extraction protocols for escin Ib. Research has established eighty degrees Celsius as the optimal extraction temperature, providing maximum extraction efficiency while preventing thermal degradation of the target compound [1] [2]. This temperature represents the optimal balance between enhanced mass transfer rates and preservation of chemical stability.

Extraction time optimization studies have determined that four hours of continuous ultrasonic treatment provides optimal escin Ib recovery [1] [2]. Extended extraction periods beyond four hours do not significantly increase yields and may potentially lead to compound degradation or co-extraction of interfering substances. The four-hour duration allows sufficient time for complete cell disruption and compound dissolution while maintaining extraction selectivity.

Multiple extraction cycles have been investigated to enhance overall recovery efficiency. Research demonstrates that three to four successive extraction cycles using fresh solvent significantly improve total escin Ib yield compared to single extraction procedures [1] [2]. Each successive extraction cycle recovers additional compound quantities, with diminishing returns observed beyond the fourth extraction cycle. The combined extracts from multiple cycles are subsequently processed together to maximize compound recovery.

Chromatographic Analysis Approaches

High-Performance Liquid Chromatography Methods

High-Performance Liquid Chromatography represents the primary analytical technique for escin Ib quantification and structural characterization. The methodology employs reversed-phase chromatographic conditions utilizing C18 stationary phases for optimal separation of escin isomers [1] [6] [2]. Standard HPLC methods employ gradient or isocratic elution systems with acetonitrile and aqueous phosphoric acid mobile phases.

The optimized HPLC conditions for escin Ib analysis utilize Zorbax SB-ODS columns with dimensions of one hundred fifty millimeters by two point one millimeters and three micrometer particle size [1] [2]. The mobile phase consists of acetonitrile and zero point one percent phosphoric acid solution in a thirty-nine to sixty-one volume ratio, delivered at a flow rate of zero point five milliliters per minute [1] [2]. Detection is accomplished using diode array detection at wavelengths of two hundred ten and two hundred thirty nanometers.

Alternative HPLC methodologies employ Gemini C18 columns with different mobile phase compositions and detection parameters [6]. These methods utilize acetonitrile and zero point one percent phosphoric acid in a forty to sixty volume ratio with flow rates of one milliliter per minute [6]. The separation is performed isothermally at thirty degrees Celsius with injection volumes of ten to twenty microliters [1] [6] [2].

Method validation parameters for HPLC analysis demonstrate excellent analytical performance characteristics. Linearity ranges typically span from zero point one to ten micrograms per milliliter with correlation coefficients exceeding zero point nine nine six [1] [2]. The methods exhibit precision values below five percent relative standard deviation and accuracy within ninety-five to one hundred five percent recovery ranges [1] [2].

Thin Layer Chromatography Applications

Thin Layer Chromatography serves as a complementary analytical technique for escin Ib identification and preliminary quantification. The methodology employs normal-phase silica gel stationary phases with various mobile phase compositions optimized for triterpene saponin separation [7] [1]. TLC methods provide rapid screening capabilities and serve as confirmatory techniques for HPLC analysis.

Optimized TLC conditions utilize silica gel sixty F254 plates with concentrating zones for enhanced separation efficiency [7]. The mobile phase composition consists of n-butanol, acetic acid, and water in a thirty to seven to thirteen volume ratio, providing optimal retention factors for escin Ib [7]. Development is performed in saturated chambers with development distances of approximately eight centimeters from the baseline.

Detection methods for TLC analysis employ multiple visualization approaches to enhance analytical sensitivity. Chemical staining with ten percent sulfuric acid in ethanol or five percent vanillin in methanol-sulfuric acid provides sensitive detection of escin Ib spots [7]. UV densitometric scanning at two hundred twenty-one nanometers enables quantitative analysis without chemical visualization [7]. Phosphotungstic acid reagent serves as an alternative visualization method for escin identification [1] [2].

Validation parameters for TLC methods demonstrate adequate analytical performance for qualitative and semi-quantitative applications. Limits of detection range from zero point three three to zero point six four micrograms per spot, while limits of quantification span one to two micrograms per spot [7]. The methodology provides excellent reproducibility with retention factor values consistently falling within zero point four four to zero point five one [7].

Liquid Chromatography-Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry represents the most sensitive and specific analytical approach for escin Ib analysis. The technique combines chromatographic separation with mass spectrometric detection to provide unambiguous compound identification and quantification at trace levels [8] [9]. LC-MS/MS methods employ electrospray ionization in positive ion mode with multiple reaction monitoring for maximum sensitivity and selectivity.

Optimized LC-MS/MS conditions utilize reversed-phase chromatography with C18 columns and gradient elution systems [8] [9]. Mobile phases consist of methanol-acetonitrile mixtures with ammonium acetate buffers to enhance ionization efficiency. The mass spectrometric detection employs precursor ion monitoring at mass-to-charge ratio one thousand one hundred thirty-one point eight with product ion formation at eight hundred seven point six [8] [9].

Method development for LC-MS/MS analysis requires optimization of ionization parameters including capillary voltage, collision energy, and gas flow rates. Typical collision energies range from twenty-five to thirty-five electron volts, while capillary voltages span three to four kilovolts [8] [9]. Multiple reaction monitoring provides enhanced selectivity by monitoring specific fragmentation pathways characteristic of escin Ib structure.

Analytical performance characteristics of LC-MS/MS methods demonstrate exceptional sensitivity with detection limits ranging from one point five to thirty-three picograms per milliliter [8] [9]. Linearity ranges extend from nanogram to microgram per milliliter levels with correlation coefficients exceeding zero point nine nine six. Precision values typically remain below eleven percent relative standard deviation with accuracy within ninety-four to one hundred six percent recovery ranges [8] [9].

Spectroscopic Characterization

Spectroscopic characterization of escin Ib encompasses multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance spectroscopy serves as the primary method for complete structural elucidation, while infrared spectroscopy provides functional group identification capabilities [10] [11]. Mass spectrometry contributes fragmentation pattern analysis for structural confirmation and isomeric differentiation.

Nuclear Magnetic Resonance analysis of escin Ib requires both one-dimensional and two-dimensional techniques for complete structural characterization. Proton NMR spectroscopy provides information regarding the chemical environments of hydrogen atoms within the molecule, while carbon-13 NMR reveals carbon atom environments and connectivity patterns [10] [11]. Two-dimensional correlation spectroscopy techniques such as COSY and HMBC establish structural connectivity relationships throughout the molecule.

Chemical shift assignments for escin Ib demonstrate characteristic patterns consistent with triterpene saponin structures. Proton chemical shifts for the aglycone portion typically range from zero point eight to five point five parts per million, while sugar proton signals appear between three point three and five point eight parts per million [10]. Carbon-13 chemical shifts span from ten to one hundred eighty parts per million, with carbonyl carbons appearing in the characteristic downfield region.

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. The hydroxyl groups of escin Ib exhibit broad absorption bands between three thousand two hundred and three thousand six hundred wavenumbers [12]. Carbonyl stretching vibrations appear near one thousand seven hundred wavenumbers, while C-O stretching modes are observed in the one thousand to one thousand three hundred wavenumber region.

Quantitative Determination in Plant Materials

Quantitative determination of escin Ib in plant materials requires validated analytical methods capable of accurate and precise measurements across relevant concentration ranges. HPLC-based methods serve as the primary approach for quantitative analysis, providing excellent sensitivity and selectivity for complex plant matrices [1] [6] [2]. Method validation encompasses linearity, accuracy, precision, specificity, and robustness parameters according to international guidelines.

Sample preparation protocols for plant material analysis involve multiple steps to ensure accurate quantification. Initial extraction using optimized ultrasonic methods provides efficient compound recovery, followed by sample cleanup procedures to remove interfering matrix components [1] [2]. Filtration through zero point two micrometer membrane filters eliminates particulate matter, while dilution adjustments ensure analyte concentrations fall within validated method ranges.

Quantification approaches employ external standardization methods using authentic escin Ib reference standards. Calibration curves are constructed using multiple concentration levels spanning the analytical range, with linearity assessed through correlation coefficient determination [1] [2]. Quality control samples at low, medium, and high concentration levels verify method performance throughout analytical sequences.

Matrix effects represent significant considerations in plant material analysis due to the complex nature of plant extracts. Co-extracted compounds may interfere with chromatographic separation or detection, necessitating method selectivity evaluation [1] [2]. Standard addition methods serve as alternative quantification approaches when matrix effects compromise external standardization accuracy.

Content variation studies have demonstrated significant differences in escin Ib concentrations among different plant parts and storage conditions. Endosperm tissues contain substantially higher escin Ib levels compared to seed coat materials, with concentrations ranging from thirty-four point nine to fifty-two point zero five grams per kilogram [1] [2]. Storage conditions significantly impact escin Ib stability, with decreases of thirty to forty percent observed after two years of storage.

Analytical Challenges in Isomeric Differentiation

Isomeric differentiation represents one of the most significant analytical challenges in escin Ib analysis due to the structural similarity among escin isomers. The close structural relationship between escin Ia, escin Ib, isoescin Ia, and isoescin Ib creates substantial difficulties in chromatographic separation and mass spectrometric identification [13] [8] [9]. These compounds differ only in the stereochemistry of specific functional groups, resulting in nearly identical physicochemical properties.

Chromatographic separation challenges arise from similar retention behaviors of escin isomers under standard reversed-phase conditions. Escin Ib and related isomers exhibit comparable hydrophobic interactions with C18 stationary phases, leading to co-elution or insufficient peak resolution [1] [6] [2]. Extended chromatographic conditions with optimized gradient profiles are required to achieve adequate separation for individual isomer quantification.

Mass spectrometric differentiation of escin isomers presents additional analytical complexities due to identical molecular weights and similar fragmentation patterns. All four major escin isomers produce identical precursor ions at mass-to-charge ratio one thousand one hundred thirteen point eight, necessitating chromatographic pre-separation for unambiguous identification [13] [8] [9]. Collision-induced dissociation patterns show subtle differences that require careful optimization and interpretation.

Advanced analytical approaches have been developed to address isomeric differentiation challenges. High-resolution mass spectrometry provides enhanced mass accuracy for confident compound identification, while ion mobility spectrometry offers additional separation dimensions based on molecular shape differences [9]. Tandem mass spectrometry with optimized collision energies can reveal subtle fragmentation differences characteristic of individual isomers.

Analytical method development for isomeric differentiation requires extensive optimization of separation conditions and detection parameters. Mobile phase composition, gradient profiles, and column temperature must be carefully optimized to achieve baseline separation of all isomers [1] [6] [2]. Multiple reaction monitoring methods require individual optimization for each isomer to maximize analytical selectivity and sensitivity [8] [9].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 125 of 126 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (79.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (47.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (47.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

26339-90-2

Wikipedia

Use Classification

Dates

Explore Compound Types